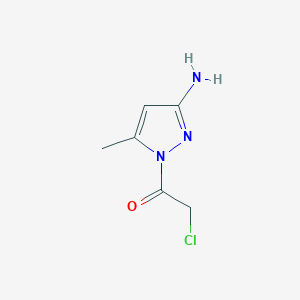![molecular formula C13H21NO2 B12891689 1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-09-9](/img/structure/B12891689.png)
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one is a synthetic organic compound that features a unique structure combining a furan ring, piperidine moiety, and an ethanone group
Preparation Methods
The synthesis of 1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Attachment of the Ethanone Group: The final step involves the addition of the ethanone group through acylation reactions, typically using acetyl chloride or acetic anhydride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and ethanone group may also contribute to its overall biological activity by interacting with enzymes and other proteins.
Comparison with Similar Compounds
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(2,5-Dimethyl-4-piperidinyl)ethanone: This compound lacks the furan ring, which may result in different biological activities and chemical properties.
2,4-Dimethyl-5-(piperidin-1-yl)furan:
The uniqueness of this compound lies in its combination of these functional groups, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
88557-09-9 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(3,5-dimethyl-2-piperidin-1-yl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C13H21NO2/c1-9-12(10(2)15)11(3)16-13(9)14-7-5-4-6-8-14/h9,13H,4-8H2,1-3H3 |
InChI Key |
OOVYCTIQOGGCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=C1C(=O)C)C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


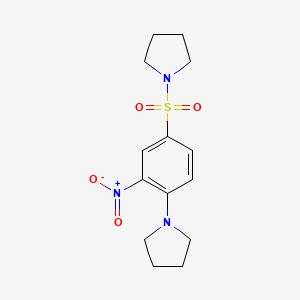
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)


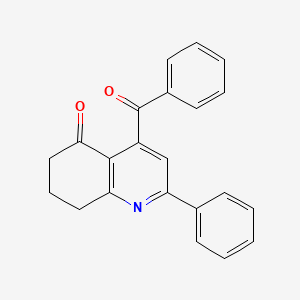
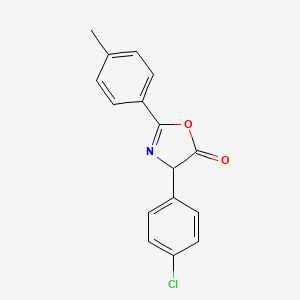

![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)

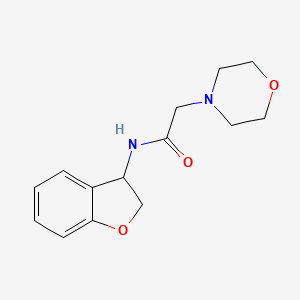
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
